molecular formula C20H24FN3O4S B2642393 4-fluoro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 899979-99-8

4-fluoro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No.: B2642393
CAS No.: 899979-99-8
M. Wt: 421.49
InChI Key: BBNBRTLNNPWWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a benzamide derivative featuring a fluorinated aromatic ring, a sulfonylethyl linker, and a piperazine moiety substituted with a 2-methoxyphenyl group. This compound’s structure is characterized by:

  • Benzamide core: The 4-fluorobenzoic acid moiety provides metabolic stability and influences electronic properties.
  • Sulfonylethyl bridge: The ethyl chain with a sulfonyl group enhances hydrophilicity and serves as a spacer for receptor interactions.
  • Piperazine substituent: The 2-methoxyphenyl group on the piperazine ring is critical for receptor binding, particularly in serotonin (5-HT) and dopamine (D) receptor systems .

Its molecular weight is approximately 461.52 g/mol (similar analogs in ), and it is hypothesized to exhibit moderate lipophilicity due to the fluorine and methoxy groups.

Properties

IUPAC Name

4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S/c1-28-19-5-3-2-4-18(19)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)16-6-8-17(21)9-7-16/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNBRTLNNPWWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has been compared to traditional oil bath heating, showing no significant effect on the composition of labelled by-products .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

Serotonin Receptor Affinity

Research indicates that this compound exhibits a significant affinity for serotonin receptors, particularly the 5-HT receptor subtype. It mimics serotonin's physiological effects, which can be beneficial in treating mood disorders and anxiety-related conditions .

Inhibition of Tyrosinase

The compound has been investigated for its potential as a tyrosinase inhibitor, which is relevant in treating hyperpigmentation disorders. Tyrosinase is a key enzyme in melanin production; thus, inhibiting its activity can reduce pigmentation . Studies have shown that derivatives of this compound demonstrate competitive inhibition against tyrosinase from Agaricus bisporus, with promising results in reducing melanin synthesis in cell cultures .

Neuropharmacological Effects

The compound has been evaluated for its neuropharmacological properties, particularly in the context of new psychoactive substances (NPS). Its structural similarity to known psychoactive agents suggests potential applications in the treatment of neurological disorders or as a therapeutic agent for enhancing cognitive functions .

Case Study 1: Tyrosinase Inhibition

A study evaluated several derivatives of the compound for their inhibitory effects on tyrosinase activity. The results indicated that some derivatives had low micromolar IC50 values, demonstrating effective inhibition without cytotoxicity in human cell lines. This suggests a potential therapeutic application for skin lightening agents and treatments for hyperpigmentation disorders .

Case Study 2: Neuropharmacological Assessment

In the context of NPS research, the compound's effects were assessed through behavioral studies in animal models. It was found to exhibit anxiolytic-like effects at certain dosages, indicating its potential utility in treating anxiety disorders. The study highlighted the need for further investigation into its safety profile and efficacy compared to existing treatments .

Data Summary Table

Application AreaMechanism of ActionKey Findings
Serotonin Receptor ModulationAgonistic activity on 5-HT receptorsPotential antidepressant effects
Tyrosinase InhibitionCompetitive inhibitionEffective in reducing melanin synthesis
Neuropharmacological EffectsModulation of neurotransmitter systemsAnxiolytic-like effects observed in animal models

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide involves its interaction with serotonin receptors. It acts as a highly potent selective 5-HT1A receptor full agonist, affecting the activation mechanism and possibly displaying positive cooperativity . This interaction leads to its anxiolytic and antidepressant effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name (CAS/ID) Key Structural Features Pharmacological Target Key Differences Reference
Target Compound 4-Fluoro-benzamide, sulfonylethyl linker, 2-methoxyphenyl-piperazine Likely 5-HT₁A/D₃ receptors Reference standard
7o () 2,4-Dichlorophenyl-piperazine, pentanamide linker Dopamine D₃ receptor Chlorine substituents (electron-withdrawing) increase D₃ affinity; longer linker alters flexibility
S 14506 () 7-Methoxynaphthalenyl-piperazine 5-HT₁A agonist Bulkier naphthalenyl group enhances 5-HT₁A selectivity
MPPF () Pyridinyl-ethyl linker, 4-fluorobenzamide 5-HT₁A PET imaging agent Direct ethyl linker (no sulfonyl) improves blood-brain barrier penetration
4-Iodo analog (CAS 220643-77-6, ) Iodo-benzamide, pyridinyl substitution Unknown (likely CNS targets) Iodine increases molecular weight; pyridinyl group alters electronic profile
Nitro-substituted analog () Nitro-benzamide, pyridinyl-piperazine Unknown (structural studies) Nitro group (strong electron-withdrawing) may reduce metabolic stability

Key Findings

Receptor Affinity and Selectivity :

  • The target compound ’s 2-methoxyphenyl-piperazine moiety is associated with serotonin receptor modulation, similar to S 14506, which has a 7-methoxynaphthalenyl group for 5-HT₁A agonism .
  • Compound 7o () replaces the methoxyphenyl with dichlorophenyl, shifting selectivity toward dopamine D₃ receptors due to enhanced hydrophobic interactions .

Structural Modifications and Pharmacokinetics :

  • The sulfonylethyl linker in the target compound improves solubility compared to direct ethyl linkers (e.g., MPPF in ) but may reduce blood-brain barrier permeability .
  • Iodine substitution () increases molecular weight (~589 g/mol) and may enable radiolabeling applications, though it introduces steric hindrance .

Bulkier substituents (e.g., naphthalenyl in S 14506) enhance receptor selectivity but may limit bioavailability .

Table 2: Physicochemical Properties

Property Target Compound 7o () S 14506 () MPPF ()
Molecular Weight (g/mol) ~461.52 ~550.4 ~437.5 ~441.5
LogP (Predicted) ~2.8 ~3.5 ~3.1 ~2.5
Melting Point (°C) N/A N/A N/A 175–178 (analog, )
Solubility (mg/mL) Moderate Low Moderate High

Biological Activity

4-Fluoro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in the field of pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C25H27FN4O2S
  • Molecular Weight : 469.57 g/mol
  • CAS Number : Not specifically listed but can be referenced via PubChem (CID 6603915) .

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It is hypothesized to exert its effects through:

  • Dopamine Receptor Modulation : The piperazine moiety is known for its affinity towards dopamine receptors, potentially influencing dopaminergic signaling pathways.
  • Inhibition of Enzyme Activity : The sulfonyl group may play a role in inhibiting certain enzymes that are critical in metabolic pathways, contributing to its pharmacological effects.

Antidepressant Effects

Research indicates that compounds with similar structures exhibit antidepressant-like effects. A study involving analogs demonstrated significant activity in models of depression, suggesting that this compound may also possess similar properties .

Antitumor Activity

Preliminary investigations into the antitumor potential of benzamide derivatives have shown promising results. For instance, related compounds have been noted to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the downregulation of key proteins involved in cell cycle regulation .

Research Findings and Case Studies

StudyFindings
Sivaramkumar et al. (2010)Demonstrated that benzamide derivatives inhibited dihydrofolate reductase (DHFR), leading to reduced cancer cell growth .
Han et al. (2016)Identified novel benzamide derivatives with RET kinase inhibition capabilities, suggesting potential for cancer therapy .
Pendergrass et al. (2020)Developed screening assays for Type III secretion systems, indicating that related compounds could disrupt bacterial virulence factors .

Q & A

Q. What synthetic methodologies are reported for this compound and its structural analogs?

The synthesis typically involves multi-step reactions, starting with the formation of the piperazine core. For example, piperazine derivatives are often synthesized via nucleophilic substitution between chloroethyl intermediates and pre-formed piperazine rings. Key steps include:

  • Sulfonylation : Reaction of the piperazine ring with sulfonyl chlorides to introduce the sulfonyl group .
  • Amidation : Coupling of the fluorobenzamide moiety using carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/petroleum ether) and crystallization (e.g., ethyl acetate/hexane mixtures) . Critical Note : Optimization of reaction time and temperature is essential to avoid side products like over-sulfonylation or incomplete coupling .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Conformation : The piperazine ring adopts a chair conformation, with torsional angles between the sulfonyl group and benzamide moiety ranging from 65.5° to 70.7° .
  • Intermolecular interactions : Intramolecular C–H···O hydrogen bonds stabilize the structure, while π-π stacking is absent due to steric hindrance from the methoxyphenyl group . Methodology : Crystals are grown in ethyl acetate/petroleum ether (1:1) and analyzed using a Rigaku SPIDER diffractometer (MoKα radiation, λ = 0.71073 Å). Refinement parameters: R1 = 0.041, wR2 = 0.098 .

Q. What primary biological targets are associated with this compound?

The compound is structurally related to 5-HT1A receptor ligands (e.g., 18F-MPPF), as evidenced by:

  • Radiolabeling : Analogous compounds like 18F-FCWAY are used in positron emission tomography (PET) to quantify serotonin receptors in vivo .
  • Binding affinity : The fluorobenzamide and methoxyphenyl groups are critical for receptor interaction, with reported Ki values in the low nanomolar range for 5-HT1A .

Advanced Research Questions

Q. How do structural modifications impact 5-HT1A receptor binding affinity and selectivity?

Structure-activity relationship (SAR) studies on analogs reveal:

  • Substituent effects : Electron-withdrawing groups (e.g., -NO2) on the benzamide reduce affinity, while methoxy groups enhance lipophilicity and blood-brain barrier penetration .
  • Piperazine flexibility : Conformational rigidity (e.g., chair vs. boat) alters receptor docking. For example, chair conformers improve selectivity over dopamine D3 receptors by >100-fold . Validation : Competitive binding assays using transfected HEK-293 cells and displacement studies with [3H]8-OH-DPAT .

Q. What contradictions exist in PET imaging data for this compound’s analogs?

Discrepancies arise in receptor density quantification:

  • Hippocampal vs. raphe nuclei binding : In Alzheimer’s patients, hippocampal 5-HT1A density decreases by 49% (vs. controls), but raphe nuclei show only 37% reduction. This may reflect regional differences in receptor degradation or tracer pharmacokinetics .
  • Radiolabel stability : 18F-labeled analogs (e.g., 18F-Mefway) exhibit faster in vivo defluorination than 11C-labeled versions, leading to off-target signal in bone . Resolution : Kinetic modeling (e.g., Logan graphical analysis) with arterial blood sampling improves accuracy .

Q. How can molecular docking predict interactions with non-target receptors (e.g., dopamine D3)?

Docking simulations (AutoDock Vina, Schrödinger Suite) highlight:

  • Key residues : Asp3.32 in 5-HT1A forms hydrogen bonds with the sulfonyl group, while Phe6.51 in D3 receptors causes steric clashes with the methoxyphenyl group .
  • Free energy calculations : MM/GBSA scoring shows ΔGbind = -9.8 kcal/mol for 5-HT1A vs. -6.2 kcal/mol for D3, explaining selectivity . Experimental validation : Mutagenesis (e.g., D3 receptor Asp110Ala) reduces binding affinity by 10-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.